molecular formula C20H19NO4 B15327388 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid CAS No. 2138138-02-8

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid

Cat. No.: B15327388
CAS No.: 2138138-02-8
M. Wt: 337.4 g/mol
InChI Key: LLQYJNLNJUXABL-UHFFFAOYSA-N
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Description

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid is a synthetic organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring. This compound is primarily used in peptide synthesis as a protecting group for amino acids, ensuring that specific functional groups remain unreacted during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.

    Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, yielding the free amino acid.

    Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid has several applications in scientific research:

    Peptide Synthesis: Used as a protecting group for amino acids, facilitating the synthesis of complex peptides.

    Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.

Mechanism of Action

The primary mechanism of action for 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection step, involving the removal of the Fmoc group, is crucial for obtaining the desired peptide sequence.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid
  • 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid is unique due to its azetidine ring, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. The azetidine ring’s strained structure can lead to different reactivity patterns, making this compound valuable in specific synthetic applications.

Properties

CAS No.

2138138-02-8

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid

InChI

InChI=1S/C20H19NO4/c22-19(23)11-13-9-10-21(13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)

InChI Key

LLQYJNLNJUXABL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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